molecular formula C10H13BrFN B13049911 (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine

(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B13049911
M. Wt: 246.12 g/mol
InChI Key: XUJBIJVFEOQDHN-JTQLQIEISA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-bromo-6-fluoroacetophenone.

    Reduction: The ketone group of 2-bromo-6-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a reductive amination process using an amine source and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can undergo oxidation to form imines or reduction to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, facilitated by the presence of the bromine atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines or alcohols.

    Coupling: Biaryl compounds or other coupled products.

Scientific Research Applications

(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine
  • (S)-1-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine
  • (S)-1-(2-Bromo-6-chlorophenyl)-2-methylpropan-1-amine

Uniqueness

(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10H,13H2,1-2H3/t10-/m0/s1

InChI Key

XUJBIJVFEOQDHN-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CC(C)C(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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